2-{2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-methyl-1,3-benzoxazol-7-yl}-2H-benzotriazole
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Overview
Description
2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound that features a unique combination of benzoxazole and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Benzotriazole Moiety: This step involves the reaction of the benzoxazole intermediate with a suitable azide or diazonium salt to form the benzotriazole ring.
Functionalization with the Chlorodifluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE: can be compared with other benzoxazole and benzotriazole derivatives, such as:
Uniqueness
The uniqueness of 2-(2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3-BENZOXAZOL-7-YL)-2H-1,2,3-BENZOTRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or stability under certain conditions.
Properties
Molecular Formula |
C21H13ClF2N4OS |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
7-(benzotriazol-2-yl)-2-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C21H13ClF2N4OS/c1-11-6-18-20(19(7-11)28-26-16-4-2-3-5-17(16)27-28)29-21(25-18)30-10-12-8-14(23)15(24)9-13(12)22/h2-9H,10H2,1H3 |
InChI Key |
SSMOYOQSKHLVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC5=CC(=C(C=C5Cl)F)F |
Origin of Product |
United States |
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